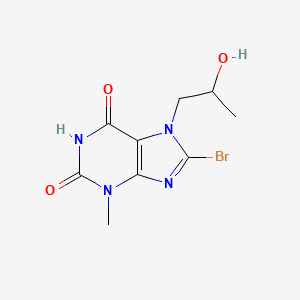

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A preparative synthetic method was developed to create previously undescribed 8-bromo-7-(2-hydroxy-3-(4-tert-butyl)phenoxypropyl)-3-methylxanthine derivatives. The reaction involved the condensation of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1, resulting in the formation of the target compound (Scheme 1). Further modifications were achieved by introducing various substituents at the 8-position of the xanthine ring .

Molecular Structure Analysis

The molecular formula of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is C10H13BrN4O3 . The presence of the bromine atom allows for extensive modification of the xanthine structure, making it a versatile scaffold for further functionalization .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Pyranobenzopyranopyridines and Benzodipyran Derivatives : This study outlines the bromination of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone to yield 8-bromo derivatives, which upon cyclization lead to various benzodipyran derivatives. These compounds find applications in the development of novel chemical entities with potential biological activities (Hishmat et al., 1986).

Reactivity of 6-Halopurine Analogs with Glutathione : This study reports on the enzymatic reactivity of 6-bromo-7-[(11)C]methylpurine with glutathione via glutathione S-transferases, leading to its conversion into a substrate for multidrug resistance-associated protein 1 (MRP1). This reaction is crucial for assessing MRP1 function in various species, highlighting the compound's utility in biomedical research (Okamura et al., 2009).

Simple Preparation of 7-Alkylamino-2-Methylquinoline-5,8-Diones : Research into the nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines to produce 7-alkylamino compounds demonstrates the compound's versatility in synthesizing quinoline derivatives, which are of interest in developing therapeutic agents (Choi & Chi, 2004).

Biological Applications

Antimicrobial Activity : A study on the synthesis of novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, showed significant in vitro inhibitory activities against a broad spectrum of fungi. This suggests potential applications of brominated compounds in developing new antimicrobial agents (Cvetković et al., 2019).

DNA Repair Mechanisms : The repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase involves 8-hydroxyguanine removal, indicating the compound's relevance in understanding and potentially influencing DNA repair mechanisms in human cells (Bessho et al., 1993).

Mécanisme D'action

Target of Action

It is known that xanthine derivatives, which this compound is a part of, are biologically active and have been used in medical practice .

Mode of Action

It is known that xanthine derivatives interact with their targets to exert their effects .

Biochemical Pathways

Xanthine derivatives are known to be involved in various biochemical processes .

Result of Action

It is known that xanthine derivatives have various pharmacological activities .

Propriétés

IUPAC Name |

8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFANUHPNPBGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2920100.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)

![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)